5-((Trimethylsilyl)ethynyl)pyridazin-4-amine
Description
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine is a pyridazine derivative characterized by a trimethylsilyl-protected ethynyl group at position 5 and an amine group at position 4. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) distinguishes it from pyrimidines (two non-adjacent nitrogens) and pyridines (one nitrogen).
Properties
CAS No. |
1333319-58-6 |
|---|---|
Molecular Formula |
C9H13N3Si |
Molecular Weight |
191.30 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridazin-4-amine |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)5-4-8-6-11-12-7-9(8)10/h6-7H,1-3H3,(H2,10,11) |
InChI Key |
VZMGRDSSJHKQNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=NC=C1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridazine derivatives and trimethylsilyl acetylene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Heterocycle Variations
A. Pyridazine vs. Pyrimidine Derivatives
- 5-[(Trimethylsilyl)ethynyl]pyrimidine-4,6-diamine (Compound 6, ): Pyrimidine core (N at positions 1 and 3) vs. pyridazine (N at 1 and 2). Biological Relevance: Pyrimidines are common in nucleobases (e.g., thymine), whereas pyridazines are less prevalent but explored in kinase inhibitors .
B. Pyridazine vs. Pyridine Derivatives
Substituent Modifications
A. Ethynyl Group Variations
- 5-Ethynylpyrimidine-4,6-diamine (Compound 7, ):
- Lacks the TMS group, reducing steric bulk and lipophilicity. The unprotected ethynyl group may participate in in situ click reactions, useful for bioconjugation but less stable during storage .
- Comparative LogP: TMS-ethynyl derivatives (e.g., target compound) have higher logP values than ethynyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
B. Amine Position and Functionality
- 5-(Pyridazin-4-yl)pyridin-2-amine (): Features a pyridazine-pyridine hybrid structure. The amine at pyridin-2-position (vs.
Biological Activity
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine is a unique organosilicon compound that has gained attention in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring with a trimethylsilyl-ethynyl group at the 5-position and an amino group at the 4-position. Its molecular formula is , which contributes to its distinct reactivity and stability in various chemical environments. The structural uniqueness of this compound allows it to engage in diverse interactions, making it a candidate for biological investigations.
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that certain pyridazine derivatives can sensitize MRSA to β-lactam antibiotics by inhibiting specific kinases, such as Stk1, which are critical for bacterial survival and resistance mechanisms .
Table 1: Summary of Biological Activity Against MRSA
| Compound | Activity Description | Reference |
|---|---|---|
| GW779439X | Sensitizes MRSA to β-lactams through Stk1 inhibition | |
| This compound | Potential for similar activity based on structural analogs |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits moderate cytotoxicity, suggesting potential as an anticancer agent. The mechanism involves interference with cellular pathways critical for cancer cell proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions such as Sonogashira coupling, which allows for the introduction of the trimethylsilyl-ethynyl group. This method is advantageous due to its efficiency and high yield, making it suitable for laboratory and industrial applications.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyridazine | Cyclization | Hydrazine derivatives |
| Ethynyl Introduction | Sonogashira coupling | TMS-acetylene, Pd catalyst |
| Final Deprotection | Base treatment | K2CO3 in MeOH |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on pyridazine derivatives demonstrated that compounds structurally related to this compound can significantly lower the minimum inhibitory concentration (MIC) against resistant bacterial strains, highlighting their potential in antibiotic therapy .
- Cytotoxic Effects : In another investigation, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms .
- Pharmacological Potential : The unique structural features of this compound allow it to serve as a scaffold for developing new drugs targeting various biological pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
